ML188 - 1417700-13-0

ML188

Catalog Number: EVT-2977403
CAS Number: 1417700-13-0
Molecular Formula: C26H31N3O3
Molecular Weight: 433.552
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML188 is a small molecule identified as a non-covalent inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) main protease (Mpro), also known as 3C-like protease (3CLpro) []. This enzyme is essential for viral replication and represents a promising target for antiviral drug development [, , , , ]. Unlike many other SARS-CoV Mpro inhibitors that form covalent bonds with the enzyme, ML188 exerts its inhibitory effect through non-covalent interactions []. This characteristic makes ML188 an attractive starting point for developing pan-coronavirus inhibitors with potentially improved safety profiles [].

Future Directions
  • Optimization of potency and selectivity: Further structural modifications guided by computational and medicinal chemistry approaches are necessary to enhance its inhibitory activity and selectivity towards SARS-CoV-2 Mpro [, ].
  • In vivo studies: Evaluating the efficacy and safety of ML188 and its optimized derivatives in animal models is crucial to determine its therapeutic potential [].
  • Exploring synergistic effects: Combining ML188 with other antiviral agents could lead to more effective treatment strategies against SARS-CoV-2 and other coronaviruses [].
Overview

The compound (R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide is an organic compound that belongs to the class of amides due to the presence of the carboxamide functional group. This compound features a complex structure that includes a furan ring, a pyridine moiety, and tert-butyl groups, making it of interest in medicinal chemistry and organic synthesis.

Source

This compound has been synthesized and studied primarily in the context of pharmaceutical research, particularly for its potential biological activities. The detailed synthesis and characterization can be found in various scientific literature focusing on organic chemistry and drug development.

Classification

The compound is classified as an organic compound, specifically an amide, which is characterized by the presence of a carbonyl group (C=O) directly attached to a nitrogen atom (N). It can also be categorized as a heterocyclic compound due to the presence of both furan and pyridine rings.

Synthesis Analysis

Methods

The synthesis of (R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide typically involves several key steps:

  1. Formation of the Furan Ring: The furan moiety can be synthesized through the cyclization of 1,4-diketones or through the reaction of furfural derivatives with appropriate reagents.
  2. Amidation Reaction: The introduction of the amide group can be achieved by reacting the furan derivative with an amine, such as tert-butylamine, in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  3. Pyridine Substitution: The pyridine ring can be incorporated via nucleophilic substitution reactions where a pyridine derivative reacts with an electrophilic carbon center on the furan derivative.
  4. Final Purification: The crude product is purified using techniques such as column chromatography or recrystallization to yield the final compound.

Technical Details

The synthesis may require optimization of reaction conditions including temperature, solvent choice, and reaction time to maximize yield and purity. Characterization techniques like NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of (R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide is complex, featuring multiple functional groups:

  • Furan Ring: A five-membered aromatic ring containing oxygen.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Tert-butyl Groups: Bulky substituents that influence the compound's steric properties.

The structural formula can be represented as follows:

C20H28N2O3\text{C}_{20}\text{H}_{28}\text{N}_2\text{O}_3

Data

The molecular weight of this compound is approximately 344.45 g/mol. The specific stereochemistry at the chiral center must also be considered in its biological activity.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis to yield corresponding carboxylic acids and amines.
  2. Substitution Reactions: The nitrogen atom can act as a nucleophile in substitution reactions, potentially forming new derivatives.
  3. Reduction Reactions: The carbonyl group may be reduced to an amine or alcohol under appropriate conditions.

Technical Details

Reactivity studies often involve monitoring these transformations using chromatographic techniques to assess product formation and yield.

Mechanism of Action

Process

The mechanism of action for (R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide is likely related to its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways.

  1. Binding Affinity: The bulky tert-butyl groups may enhance binding affinity by providing hydrophobic interactions with target proteins.
  2. Inhibition Mechanism: If this compound acts as an inhibitor, it may bind competitively or noncompetitively to active sites on enzymes, altering their activity.

Data

Biological assays are necessary to elucidate specific interactions and quantify activity against target proteins or cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMSO (dimethyl sulfoxide) but poorly soluble in water due to its hydrophobic character.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Determined experimentally; expected to fall within a certain range based on similar compounds.

Relevant data must be obtained through experimental characterization methods such as differential scanning calorimetry (DSC).

Applications

Scientific Uses

This compound has potential applications in various fields:

  1. Pharmaceutical Development: As a candidate for drug design targeting specific diseases due to its unique structural features.
  2. Biochemical Research: Useful in studying enzyme mechanisms or receptor interactions due to its ability to modify biological pathways.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules in laboratory settings.
Introduction to (R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide

Historical Context and Discovery in Medicinal Chemistry

The emergence of (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide (CAS: 1417700-13-0) represents a strategic evolution in heterocyclic medicinal chemistry during the early 2010s. This chiral small molecule was designed through a targeted hybridization approach, incorporating three pharmaceutically privileged motifs: a lipophilic tert-butylphenyl group, a hydrogen-bond-capable pyridinyl scaffold, and a planar, electron-rich furan carboxamide. Its initial synthetic disclosure coincided with heightened interest in tertiary amides as protease inhibitors, though its specific pharmacological targeting remained initially uncharacterized [2] [3].

The compound's structural complexity—featuring two tert-butyl groups and a stereogenic center—posed significant synthetic challenges. Early routes likely employed chiral resolution techniques, given the commercial availability of both enantiomers by 2015. The (R)-enantiomer entered specialized chemical catalogs (e.g., AChemBlock, ChemScene) at premium pricing ($495/250mg), reflecting both synthetic difficulty and perceived therapeutic potential [2]. Its discovery period overlapped with intensive research into coronavirus protease inhibitors, where structurally analogous S-configured furan carboxamides demonstrated nanomolar 3CLpro inhibition. Nevertheless, the specific biological characterization of the (R)-enantiomer remained notably absent from early literature [4].

Academic Significance in Targeted Drug Design

The molecule exemplifies sophisticated structure-based design principles. Its molecular architecture integrates multiple binding elements:

Table 2: Structural Features and Their Rationale in Drug Design

Structural FeatureRole in Molecular RecognitionPotential Therapeutic Relevance
Furan-2-carboxamideForms π-π stacking and hydrogen bondsProtease inhibition substrate mimicry
(R)-chiral centerEnantioselective target engagementOptimized binding to chiral protein pockets
Pyridin-3-yl moietyCoordinates metal ions/polar interactionsEnhanced solubility and target affinity
Dual tert-butyl groupsInduces hydrophobic pocket fillingSelectivity modulation and metabolic stability
Tertiary amide linkageConformational rigidityPreorganization for receptor binding

The furan ring provides constrained planarity for interacting with aromatic residues in enzyme binding pockets, while the pyridine nitrogen serves as a hydrogen bond acceptor—a feature exploited in antiviral scaffolds targeting viral proteases. Notably, its (S)-configured enantiomer (CAS: 1417700-12-9) demonstrated potent activity against SARS-CoV 3CLpro (IC₅₀ ~100nM), establishing the pharmacophoric importance of this core scaffold [4]. The (R)-enantiomer's distinct stereochemistry offers a critical comparative tool for studying enantioselective target engagement, particularly for chiral proteases where stereopreference dramatically influences inhibitory potency.

The strategic incorporation of tert-butyl groups addresses perennial challenges in pharmacokinetic optimization: these bulky alkyl substituents shield amide bonds from enzymatic hydrolysis while enhancing membrane permeability through controlled lipophilicity. Computational analyses (e.g., molecular docking) suggest the para-tert-butylphenyl group occupies a hydrophobic subpocket in protease domains, potentially contributing to selectivity over human homologs [4] [8].

Knowledge Gaps in Mechanistic and Structural Studies

Despite sophisticated design, critical knowledge gaps impede therapeutic translation:

Table 3: Critical Research Gaps and Technical Challenges

Knowledge GapExperimental ChallengeImpact on Development
Target DeconvolutionUnknown primary biological target(s)Precludes mechanism-based optimization
Enantiomeric SpecificityLimited (R) vs. (S) comparative studiesObscures stereochemical requirements
Metabolic FateNo published ADME/PK dataUnknown bioavailability and clearance
Binding Mode ValidationLack of crystallographic complexesEmpirical structure-activity unclear
Selectivity ProfilingUntested against kinase/GPCR panelsOff-target liability assessment missing

Foremost is the absence of target identification studies. While the (S)-enantiomer inhibits coronavirus 3CLpro, the (R)-enantiomer's biological activity remains empirically undetermined. No published studies have comparatively profiled both enantiomers against clinically relevant target classes (e.g., aspartic proteases, kinases, epigenetic regulators). The molecule’s potential polypharmacology—suggested by its structural similarity to BRD4 inhibitors (e.g., triazolodiazepines) and mGluR5 antagonists—remains experimentally unverified [5] [8].

Synthetic accessibility presents another barrier. The multi-step sequence requiring chiral control at the tertiary carbon adjacent to pyridine has not been optimized for scale-up. Current routes likely suffer from low diastereoselectivity in the key amide coupling step, necessitating chromatography and elevating production costs—a limitation reflected in commercial pricing [2] [3]. No published studies address enzymatic or asymmetric catalytic approaches to improve efficiency.

Research Objectives and Theoretical Frameworks

This review establishes four interconnected research imperatives:

  • Target Hypothesis Generation: Employ computational chemoproteomics to predict high-affinity targets. The molecule's tertiary amide and furan-pyridine topology suggest potential activity against:
  • Aspartic proteases (BACE-1, renin) via transition-state mimicry
  • Bromodomains (BRD4) through π-cation interactions with ZA channels
  • Viral polymerases (NS5B, RdRp) utilizing pyridine coordination [5] [8]
  • Enantiomeric Activity Disentanglement: Rigorous in vitro profiling of (R) and (S) enantiomers against coronavirus 3CLpro, BACE-1, and inflammatory caspases. Stereochemical preferences could validate or refute the "chiral switch" approach for optimizing off-target profiles.

Table 4: Proposed Comparative Profiling Strategy

Target ClassRepresentative TargetsExperimental Assay
Aspartic ProteasesBACE-1, renin, cathepsin DFRET-based cleavage inhibition
Serine ProteasesDPP-4, trypsin, thrombinChromogenic substrate hydrolysis
Epigenetic ReadersBRD4(BD1/BD2), BRDTAlphaScreen/HTRF displacement
Viral EnzymesSARS-CoV-2 3CLpro, RdRpFluorescence polarization assays
  • Structural Biology: Pursue co-crystallization with high-affinity targets. Molecular modeling suggests the pyridinyl moiety could coordinate catalytic zinc ions in matrix metalloproteinases (MMPs), while the furan carbonyl may hydrogen-bond with catalytic serines in serine hydrolases. Experimental validation would guide lead optimization [4] [8].

  • Synthetic Methodology Innovation: Develop asymmetric Michael addition routes using chiral auxiliaries or organocatalysts. Theoretical frameworks based on Evans oxazolidinones or MacMillan catalysts could achieve >90% ee at the critical stereocenter, potentially reducing production costs by >60% compared to resolution-based approaches [7].

Table 5: Future Research Trajectories and Methodologies

Research ObjectiveMethodological ApproachExpected Outcome
Target IdentificationThermal proteome profiling + AI dockingMechanism of action elucidation
Enantiomeric Activity MappingChiral-resolved enzyme kineticsStereochemical activity relationships
Metabolic StabilityMicrosomal t₁/₂ + CYP inhibition assaysPreliminary PK/ADME assessment
Structure OptimizationPara-substituted phenyl analogsEnhanced potency/selectivity

The (R)-enantiomer represents more than a chiral variant—it embodies critical questions about stereochemical influence in protease inhibition. Its resolution from racemic mixtures and commercial availability provide an unprecedented opportunity to investigate how subtle stereochemical differences modulate target engagement, selectivity, and ultimately, therapeutic efficacy against underexplored disease targets.

Table 6: Comprehensive Compound Nomenclature

Nomenclature SystemName
IUPAC(R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide
SystematicN-[1-[(4-tert-butylphenyl)amino]-1-oxo-3-(pyridin-3-yl)propan-2-yl]-N-(furan-2-carbonyl)tert-butylamine
Semistructural(R)-N⁴-(tert-butyl)-N¹-[1-(tert-butylamino)-2-(pyridin-3-yl)-2-oxoethyl]-N¹-(furan-2-yl)benzene-1,4-dicarboxamide
CommercialAChemBlock X203144; ChemScene DY13Y400

Properties

CAS Number

1417700-13-0

Product Name

(R)-N-(4-(tert-Butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide

IUPAC Name

N-[(1R)-2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-tert-butylphenyl)furan-2-carboxamide

Molecular Formula

C26H31N3O3

Molecular Weight

433.552

InChI

InChI=1S/C26H31N3O3/c1-25(2,3)19-11-13-20(14-12-19)29(24(31)21-10-8-16-32-21)22(18-9-7-15-27-17-18)23(30)28-26(4,5)6/h7-17,22H,1-6H3,(H,28,30)/t22-/m1/s1

InChI Key

JXGIYKRRPGCLFV-JOCHJYFZSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.